(S)-(-)-3-Chloro-1-phenyl-1-propanol is a chiral alcohol with significant applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals. Its chemical structure features a chiral center at the carbon atom adjacent to the hydroxyl group, which imparts unique properties to the compound. The molecular formula of (S)-(-)-3-Chloro-1-phenyl-1-propanol is C9H11ClO, and it has a molecular weight of approximately 172.64 g/mol. This compound is often utilized for its enantiomeric purity, which is crucial in the synthesis of biologically active molecules.
(S)-(-)-3-Chloro-1-phenyl-1-propanol exhibits notable biological activity, particularly in medicinal chemistry. It serves as a chiral intermediate in the synthesis of antidepressant drugs, where its stereochemistry plays a critical role in the pharmacological properties of the final products . The compound's interaction with biological systems is influenced by its chirality, affecting enzyme binding and metabolic pathways.
Several methods have been developed for synthesizing (S)-(-)-3-Chloro-1-phenyl-1-propanol:
Research has indicated that (S)-(-)-3-Chloro-1-phenyl-1-propanol interacts effectively with certain enzymes involved in drug metabolism. Studies involving microbial reductases demonstrate that this compound can be efficiently converted into other biologically active forms, highlighting its importance in biotransformation processes . The specific interactions depend on the enzyme's active site configuration and the compound's stereochemistry.
Several compounds share structural similarities with (S)-(-)-3-Chloro-1-phenyl-1-propanol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Chloro-1-naphthalenemethanol | Chiral Alcohol | Used in organic synthesis; different aromatic system |
3-Bromo-1-phenylpropanol | Chiral Alcohol | Similar structure but bromine instead of chlorine |
(R)-(+)-3-Chloro-1-phenylpropanol | Enantiomer | Opposite chirality; important for comparative studies |
The uniqueness of (S)-(-)-3-Chloro-1-phenyl-1-propanol lies primarily in its specific stereochemistry and its role as an intermediate in synthesizing biologically active compounds, distinguishing it from other similar compounds that may not possess identical biological or chemical properties.
Biocatalytic asymmetric reduction of 3-chloro-1-phenyl-1-propanone to (S)-CPPO leverages microbial reductases for high enantiomeric excess (ee). The yeast reductase YOL151W from Saccharomyces cerevisiae has emerged as a standout candidate, achieving 100% ee and complete substrate conversion at 30 mM concentration. Key features include:
Comparative Performance of Microbial Reductases
Reductase Source | Substrate Conc. (mM) | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
S. cerevisiae YOL151W | 30 | 100 | 100 | |
Acetobacter sp. | 10 | 82.3 | >99 | |
Candida utilis | 1 (batch) | 85 | 99.5 |
While YOL151W excels in enantioselectivity, Acetobacter sp. demonstrates superior productivity (1.87 mmol/L/h) in biphasic systems combining deep eutectic solvents (DES) and ionic liquids.
Immobilization enhances biocatalyst reusability and stability. Saccharomyces cerevisiae CGMCC 2266 cells immobilized in calcium alginate retain 60% activity after three cycles, achieving 85% yield and 99.5% ee. Innovations in this domain include:
Advantages Over Free Cells
The Corey–Bakshi–Shibata (CBS) reduction employs oxazaborolidine catalysts to achieve enantioselective ketone reduction. Key developments include:
Challenges and Solutions
Deep eutectic solvents (DES) have emerged as sustainable cosolvents for enhancing the efficiency of whole-cell biocatalysts in asymmetric reductions. In the synthesis of (S)-3-chloro-1-phenyl-1-propanol from 3-chloropropiophenone, DES composed of choline chloride and urea ([ChCl][U]) demonstrated superior biocompatibility with Acetobacter sp. CCTCC M209061 cells [1]. At 5% (v/v) [ChCl][U], the solvent increased cell membrane permeability, as confirmed by membrane anisotropy ratio (MAR) and flow cytometry assays, while maintaining enzymatic activity [1]. This permeability enhancement facilitated substrate uptake and product release, leading to an 82.3% yield and >99.0% e.e. within 6 hours [1].
The DES-augmented system also enabled biphasic catalysis when combined with the water-immiscible ionic liquid C₄MIM·PF₆. This combination increased substrate loading to 16.0 mmol/L, achieving a 93.3% yield and a productivity of 1.87 mmol/L/h [1]. The DES-ionic liquid interface stabilized the biocatalyst and prevented substrate inhibition, underscoring the versatility of DES in multiphase reaction engineering.
Table 1: Optimization of DES-Containing Biocatalytic Systems
Parameter | Optimal Value | Effect on Reaction Outcome |
---|---|---|
[ChCl][U] Content | 5% (v/v) | Maximal biocompatibility and permeability [1] |
Substrate Loading | 16.0 mmol/L | 93.3% yield in biphasic system [1] |
Temperature | 30°C | Balanced activity and stability [1] |
Immobilization of Acetobacter sp. CCTCC M209061 cells on polyvinyl alcohol (PVA)-sodium sulfate matrices significantly enhanced operational stability for repeated biocatalytic cycles [1]. The immobilized cells retained >90% activity after five batches, compared to a 60% drop in free-cell systems, due to protection against shear stress and solvent denaturation [1]. This stabilization was critical for scaling reactions to a 500 mL preparative scale, where the system maintained a productivity of 1.37 mmol/L/h and >99.0% e.e. [1].
The immobilization process also facilitated the integration of cofactor regeneration. By coupling glucose dehydrogenase (GDH) with the immobilized cells, the NADH recycling efficiency reached 95%, enabling substrate concentrations of 10.0 mmol/L without exogenous cofactor addition [1]. This self-sufficient system reduced production costs and simplified downstream processing.
Ligand engineering has unlocked new pathways for dynamic kinetic resolution (DKR) in the synthesis of chiral alcohols. Copper catalysts coordinated with π-accepting ligands, such as BCP (L8), enable efficient racemization of intermediates via radical-anion mechanisms [5]. In the DKR of 3-chloro-1-phenyl-1-propanol precursors, the CuCl-L8 system achieved 94% e.e. and 71% yield by stabilizing a doubly deprotonated radical-anion intermediate, which lowered the axial rotation barrier of the prochiral ketone [5].
Table 2: Performance of Ligand-Engineered Copper Catalysts
Ligand | Substrate Loading (mmol/L) | Yield (%) | e.e. (%) |
---|---|---|---|
L8 | 12.0 | 71 | 94 [5] |
L10 | 15.0 | 65 | 94 [5] |
The synergy between copper catalysts and lipase LPL-311-Celite in one-pot oxidative coupling-DKR cascades further streamlined the synthesis. Starting from 2-naphthol derivatives, the cascade produced (R)-BINOLs with 94% e.e., showcasing the adaptability of ligand-engineered systems for complex chiral scaffolds [5].
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